1,6-Bis(chloromethoxy)hexane
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Overview
Description
1,6-Bis(chloromethoxy)hexane is an organic compound with the molecular formula C8H16Cl2O2. It is a bifunctional molecule containing two chloromethoxy groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(chloromethoxy)hexane can be synthesized through the chloromethylation of 1,6-hexanediol. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl ether intermediates, which then react with the hexanediol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(chloromethoxy)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form 1,6-hexanediol and hydrochloric acid.
Oxidation: Under specific conditions, the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted hexane derivatives.
Hydrolysis: 1,6-Hexanediol and hydrochloric acid.
Oxidation: Hexanedial or hexanedioic acid.
Scientific Research Applications
1,6-Bis(chloromethoxy)hexane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create network polymers with enhanced mechanical properties.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and drug delivery systems.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,6-Bis(chloromethoxy)hexane involves its reactivity towards nucleophiles and its ability to form covalent bonds with various substrates. The chloromethoxy groups act as leaving groups, facilitating nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethoxy)butane: Similar structure but with a shorter carbon chain.
1,2-Bis(chloromethoxy)ethane: Even shorter carbon chain, leading to different physical and chemical properties.
1,4-Bis(chloromethoxy)-p-xylene: Contains an aromatic ring, resulting in distinct reactivity and applications.
Uniqueness
1,6-Bis(chloromethoxy)hexane is unique due to its longer carbon chain, which provides greater flexibility and spacing between reactive sites. This can be advantageous in the synthesis of polymers and complex molecules where spatial arrangement is crucial .
Properties
CAS No. |
56894-92-9 |
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Molecular Formula |
C8H16Cl2O2 |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1,6-bis(chloromethoxy)hexane |
InChI |
InChI=1S/C8H16Cl2O2/c9-7-11-5-3-1-2-4-6-12-8-10/h1-8H2 |
InChI Key |
QHEYFBGFAQOPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCl)CCOCCl |
Origin of Product |
United States |
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